

Application Notes and Protocols for NMR Spectroscopic Characterization of "Augustine"

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Compound of Interest

Compound Name: *Angustin B*
Cat. No.: *B563228*

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry and drug development.^{[1][2]} It provides detailed information about the structure, dynamics, and chemical environment of molecules at the atomic level.^{[1][2][3]} This document outlines a comprehensive set of protocols for the structural characterization and elucidation of a novel compound, herein referred to as "Augustine," using a suite of 1D and 2D NMR experiments. These guidelines are designed to ensure the acquisition of high-quality, reproducible data essential for regulatory submissions and scientific publications.^{[4][5]}

The accurate structural determination of a new chemical entity is a critical step in the drug discovery process.^{[2][6]} NMR spectroscopy, through a combination of experiments, allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and spatial arrangement of atoms within the molecule.^{[2][7]}

Part 1: Data Presentation and Summarization

For clarity and consistency, all quantitative NMR data for "Augustine" should be summarized in a standardized tabular format. This allows for easy comparison and review of key spectral parameters.^[8]

Table 1: ¹H and ¹³C NMR Data for Augustine

Position	^{13}C Chemical Shift (δ , ppm)	^1H Chemical Shift (δ , ppm)	Multiplicity (J in Hz)	Integration	COSY Correlations (^1H)	HMBC Correlations (^{13}C)
1	e.g., 172.5	-	-	-	-	e.g., H-2, H-3
2	e.g., 55.3	e.g., 4.15	dd (8.5, 4.2)	1H	H-3	C-1, C-3, C-4
3	e.g., 38.1	e.g., 2.20	m	2H	H-2, H-4	C-1, C-2, C-4, C-5
...

This table should be populated with the experimentally determined values for "Augustine."

Part 2: Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific properties of "Augustine" and the instrumentation used.

General Sample Preparation Protocol

- Dissolution: Accurately weigh 5-10 mg of "Augustine" and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O).
- Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[9]
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Homogenization: Gently agitate the tube to ensure a homogeneous solution.

Protocol 2.1: ^1H NMR Spectroscopy

- Objective: To determine the number of different types of protons and their relative abundance.[9]
- Procedure:
 - Tune and shim the NMR spectrometer for the specific sample and solvent.
 - Acquire a standard 1D ^1H NMR spectrum.
 - Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
 - Integrate all signals to determine the relative number of protons for each resonance.[9]
 - Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce information about neighboring protons.[9]

Protocol 2.2: ^{13}C NMR and DEPT Spectroscopy

- Objective: To determine the number of carbon atoms and their hybridization state (CH, CH_2 , CH_3 , or quaternary).
- Procedure:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This provides a single peak for each unique carbon atom.
 - Acquire Distortionless Enhancement by Polarization Transfer (DEPT) spectra (DEPT-45, DEPT-90, and DEPT-135) to differentiate between CH, CH_2 , and CH_3 groups.[7]
 - Process and reference the spectra similarly to the ^1H NMR spectrum.

Protocol 2.3: 2D COSY (Correlation Spectroscopy)

- Objective: To identify protons that are coupled to each other, typically through two or three bonds.[7][10]

- Procedure:
 - Set up and run a standard COSY experiment.
 - Process the 2D data to generate a spectrum with the ^1H spectrum on both axes.
 - Identify cross-peaks, which appear off the diagonal and indicate correlations between coupled protons.[7][10]

Protocol 2.4: 2D HSQC (Heteronuclear Single Quantum Coherence)

- Objective: To identify which protons are directly attached to which carbon atoms.[7][10]
- Procedure:
 - Acquire an HSQC spectrum.
 - Process the data to generate a 2D plot with the ^1H spectrum on one axis and the ^{13}C spectrum on the other.
 - Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon atom it is directly bonded to.[7][10]

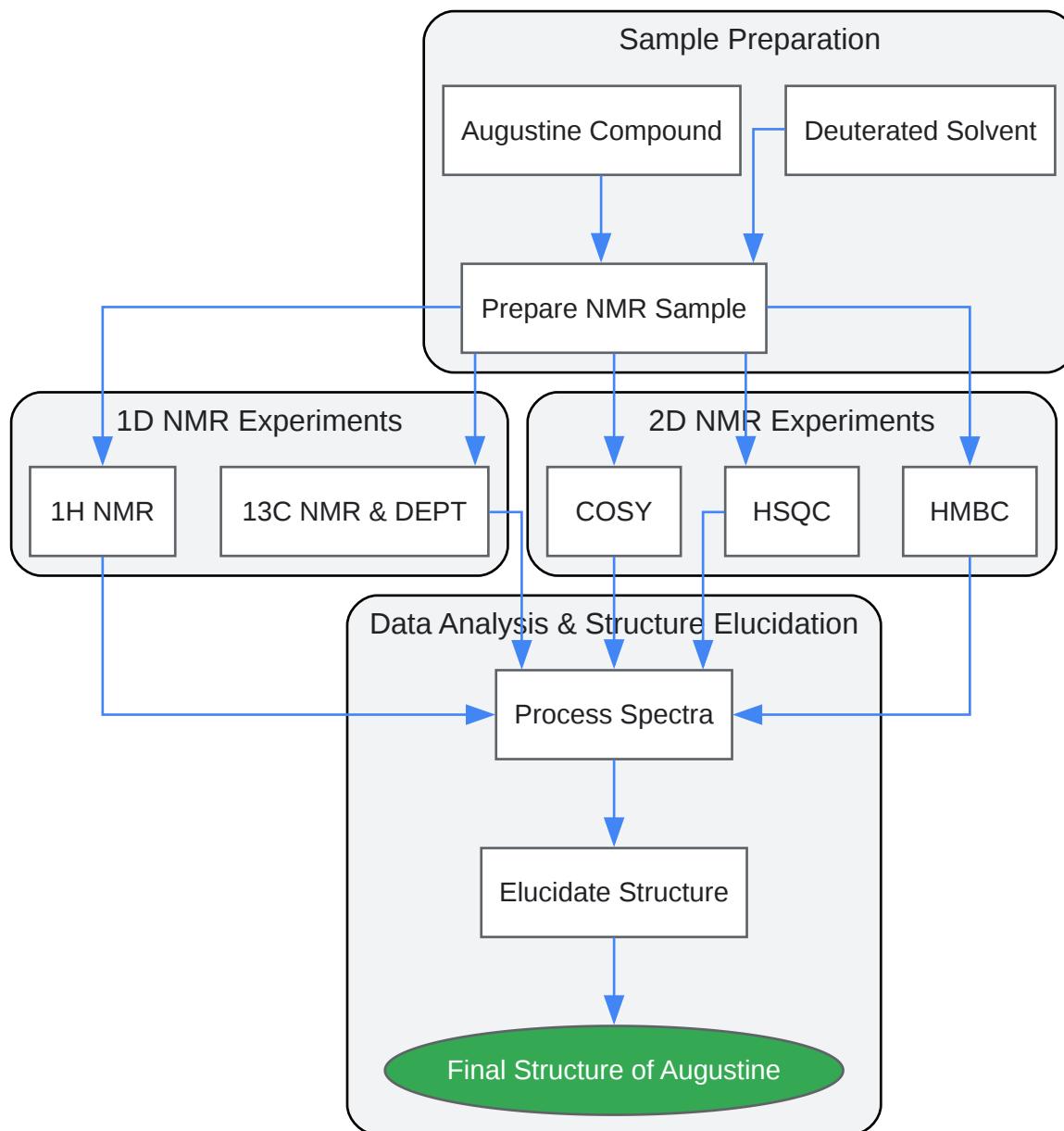
Protocol 2.5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

- Objective: To identify longer-range couplings between protons and carbons, typically over two to three bonds.[7][10]
- Procedure:
 - Acquire an HMBC spectrum.
 - Process the 2D data, which will also have ^1H and ^{13}C axes.
 - Analyze the cross-peaks, which reveal correlations between protons and carbons separated by multiple bonds. This is crucial for piecing together the molecular skeleton.[7]

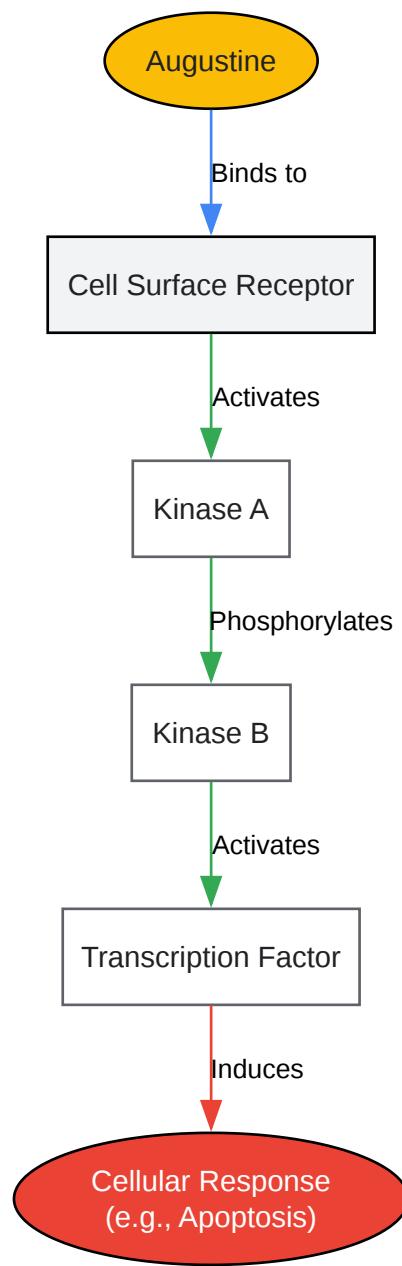
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Part 3: Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR characterization and a hypothetical signaling pathway where "Augustine" might be involved.

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Caption: Experimental workflow for the NMR characterization of "Augustine".



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